(1-Bromocyclopentyl)(3-chlorophenyl)methanone
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Overview
Description
(1-Bromocyclopentyl)(3-chlorophenyl)methanone is a chemical compound with the molecular formula C12H12BrClO and a molecular weight of 287.58 g/mol . It is characterized by the presence of a bromocyclopentyl group and a chlorophenyl group attached to a methanone moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromocyclopentyl)(3-chlorophenyl)methanone typically involves the reaction of cyclopentanone with bromine to form 1-bromocyclopentanone. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as pyridine to yield the final product . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the bromination step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time . The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1-Bromocyclopentyl)(3-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1-Bromocyclopentyl)(3-chlorophenyl)methanone is utilized in several scientific research areas:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Used in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromocyclopentyl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on acetylcholine receptors, opioid receptors, or glutamate receptors, influencing neurotransmission and nociception pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-Bromocyclopentyl)(2-chlorophenyl)methanone
- (1-Bromocyclopentyl)(4-chlorophenyl)methanone
- (1-Bromocyclopentyl)(3-fluorophenyl)methanone
Uniqueness
(1-Bromocyclopentyl)(3-chlorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atom on the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H12BrClO |
---|---|
Molecular Weight |
287.58 g/mol |
IUPAC Name |
(1-bromocyclopentyl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C12H12BrClO/c13-12(6-1-2-7-12)11(15)9-4-3-5-10(14)8-9/h3-5,8H,1-2,6-7H2 |
InChI Key |
MHSREKDYSLFGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC(=CC=C2)Cl)Br |
Origin of Product |
United States |
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